molecular formula C11H7N5O3 B15065693 1-(2-Nitrophenyl)-1H-purin-6(7H)-one CAS No. 144106-37-6

1-(2-Nitrophenyl)-1H-purin-6(7H)-one

Cat. No.: B15065693
CAS No.: 144106-37-6
M. Wt: 257.20 g/mol
InChI Key: UMIRJXXJHQXPOW-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-1H-purin-6(7H)-one is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a nitrophenyl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one typically involves the reaction of 2-nitrobenzyl alcohol with purine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-1H-purin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Nitrophenyl)-1H-purin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Nitrophenyl)-1H-purin-6(7H)-one is unique due to its purine core structure combined with a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other similar compounds .

Properties

CAS No.

144106-37-6

Molecular Formula

C11H7N5O3

Molecular Weight

257.20 g/mol

IUPAC Name

1-(2-nitrophenyl)-7H-purin-6-one

InChI

InChI=1S/C11H7N5O3/c17-11-9-10(13-5-12-9)14-6-15(11)7-3-1-2-4-8(7)16(18)19/h1-6H,(H,12,13)

InChI Key

UMIRJXXJHQXPOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC3=C(C2=O)NC=N3)[N+](=O)[O-]

Origin of Product

United States

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